4-chloro-N-{2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1,2-dihydroacenaphthylen-1-yl}benzenesulfonamide
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Overview
Description
4-Chloro-N-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-1,2-dihydroacenaphthylen-1-yl}benzene-1-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a tetrazole ring, a sulfanyl group, and a sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-1,2-dihydroacenaphthylen-1-yl}benzene-1-sulfonamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a click chemistry approach involving the reaction of an azide with an alkyne.
Sulfanyl Group Introduction: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group.
Acenaphthylene Derivative Formation: The acenaphthylene moiety is synthesized through a Friedel-Crafts acylation reaction, followed by reduction.
Final Coupling: The final step involves coupling the tetrazole-sulfanyl intermediate with the acenaphthylene derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its unique structural features.
Materials Science: The compound’s ability to form stable complexes could be useful in the development of new materials with specific properties.
Biological Research: It can be used as a probe to study various biological processes due to its potential interactions with biomolecules.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The tetrazole ring and sulfonamide moiety are known to interact with biological targets, potentially inhibiting enzyme activity or modulating receptor function.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-tetrazole-5-thiol: Similar due to the presence of the tetrazole and thiol groups.
Acenaphthene Derivatives: Similar due to the acenaphthylene moiety.
Sulfonamide Compounds: Similar due to the sulfonamide group.
Uniqueness
4-Chloro-N-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-1,2-dihydroacenaphthylen-1-yl}benzene-1-sulfonamide is unique due to the combination of these functional groups in a single molecule, which imparts distinct chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C25H18ClN5O2S2 |
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Molecular Weight |
520.0 g/mol |
IUPAC Name |
4-chloro-N-[2-(1-phenyltetrazol-5-yl)sulfanyl-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C25H18ClN5O2S2/c26-17-12-14-19(15-13-17)35(32,33)28-23-20-10-4-6-16-7-5-11-21(22(16)20)24(23)34-25-27-29-30-31(25)18-8-2-1-3-9-18/h1-15,23-24,28H |
InChI Key |
ZMERWFTXCDYQLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SC3C(C4=CC=CC5=C4C3=CC=C5)NS(=O)(=O)C6=CC=C(C=C6)Cl |
Origin of Product |
United States |
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